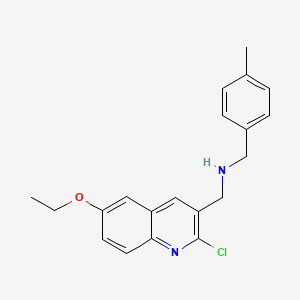

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine

Description

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine is a quinoline-derived compound characterized by a chloro-substituted quinoline core, an ethoxy group at position 6, and a methanamine side chain linked to a 4-methylbenzyl group. Its CAS number is 1707584-46-0, and it is strictly designated for laboratory research purposes . The 4-methylbenzyl group may influence steric interactions and binding affinity in biological systems.

Properties

Molecular Formula |

C20H21ClN2O |

|---|---|

Molecular Weight |

340.8 g/mol |

IUPAC Name |

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-1-(4-methylphenyl)methanamine |

InChI |

InChI=1S/C20H21ClN2O/c1-3-24-18-8-9-19-16(11-18)10-17(20(21)23-19)13-22-12-15-6-4-14(2)5-7-15/h4-11,22H,3,12-13H2,1-2H3 |

InChI Key |

RANREAFKGJGHMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Introduction of the Methanamine Side Chain

The N-(4-methylbenzyl)methanamine moiety is introduced through:

- Reductive amination of the quinoline-3-carbaldehyde intermediate with 4-methylbenzylamine, using reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride in methanol or ethanol solvents

- Alternatively, nucleophilic substitution of a quinoline-3-halide with 4-methylbenzylamine under palladium-catalyzed amination conditions (Buchwald-Hartwig amination) using palladium acetate and phosphine ligands in the presence of a base like triethylamine or sodium hydride in aprotic solvents (THF, toluene)

These methods provide efficient formation of the C-N bond linking the quinoline and benzylamine fragments.

Key Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Quinoline chlorination | POCl3 or SOCl2 | DCM or toluene | 0 °C to reflux | Controlled to avoid over-chlorination |

| Etherification (6-ethoxy) | Sodium ethoxide or potassium ethoxide | THF, DMF | Reflux (60-80 °C) | Ensures selective substitution |

| Reductive amination | 4-methylbenzylamine, NaBH4 or NaBH(OAc)3 | Methanol, ethanol | 0 °C to room temp | Mild reducing conditions preferred |

| Palladium-catalyzed amination | Pd(OAc)2, triphenylphosphine, triethylamine/base | THF, toluene | -78 °C to 25 °C | Buchwald-Hartwig amination variant |

These conditions are optimized to maximize yield and purity while minimizing side reactions.

Representative Synthetic Route Example

Synthesis of 2-chloro-6-ethoxyquinoline : Starting from 2,6-dichloroquinoline, selective substitution of the 6-chloro with ethoxide ion in THF at reflux yields 2-chloro-6-ethoxyquinoline.

Formylation at the 3-position : Vilsmeier-Haack reaction using POCl3 and DMF introduces an aldehyde group at the 3-position, generating 2-chloro-6-ethoxyquinoline-3-carbaldehyde.

Reductive amination : The aldehyde is reacted with 4-methylbenzylamine in methanol with NaBH4 to afford 1-(2-chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine.

Alternatively, the 3-position halide can be displaced by 4-methylbenzylamine under palladium catalysis to form the target amine directly.

Analytical and Purification Considerations

- Purity is typically confirmed by ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS).

- Chromatographic techniques such as silica gel column chromatography or preparative HPLC are employed to isolate the final compound.

- Reaction monitoring by HPLC or TLC ensures completion and helps optimize reaction times.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | Quinoline-3-aldehyde + amine + NaBH4 | Mild conditions, good yields | Requires aldehyde intermediate |

| Palladium-catalyzed amination | Quinoline-3-halide + amine + Pd catalyst | Direct amination, versatile | Requires expensive catalysts |

| Nucleophilic substitution | Quinoline halide + alkoxide | Simple reagents, scalable | Selectivity issues possible |

Research Findings and Optimization

- Use of aprotic solvents like THF and DMF enhances nucleophilicity and reaction rates in etherification and amination steps.

- Sodium hydride and alkoxide bases provide efficient deprotonation for nucleophilic substitution reactions.

- Palladium-catalyzed amination allows for milder conditions and better functional group tolerance compared to classical nucleophilic substitution.

- Reaction temperature control (e.g., -78 °C to room temperature) is critical to avoid side reactions and decomposition.

- Hydrolysis or acidic workup steps are used to remove protecting groups or to neutralize reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Quinoline vs. Triazole/Coumarin/Chromene Derivatives

- Target Compound: Quinoline core with chloro (position 2) and ethoxy (position 6) groups.

- Z995908944 (N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide): Replaces quinoline with a triazole ring; retains chloro and fluoro substituents on benzyl. The triazole core may enhance metabolic stability but reduce aromatic π-π stacking compared to quinoline .

- Compound 5 (Coumarin Derivative): Features a coumarin lactone ring instead of quinoline.

- 9j (Chromene Derivative): 2,2-Dimethylchromen-6-yl core with oxetane-methylamine. Chromene’s oxygen atom may improve solubility but reduce basicity relative to quinoline’s nitrogen .

Key Structural Differences

Substituent Effects on Physicochemical Properties

Halogen Substituents

- Chloro vs. Fluoro : The target compound’s 2-chloro group (electron-withdrawing) contrasts with Z995908944’s 6-fluoro substituent. Fluorine’s electronegativity may enhance membrane permeability but reduce steric bulk compared to chlorine .

- Ethoxy vs.

Aromatic Side Chains

- 4-Methylbenzyl vs. Dichlorobenzyl (Compound 32 ) : The 4-methylbenzyl group in the target compound offers moderate steric hindrance, while dichlorobenzyl (compound 32) introduces stronger hydrophobic interactions and higher molecular weight.

- Benzoxazole Derivatives (): 1-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]methanamine hydrochloride replaces quinoline with benzoxazole, which may alter binding to aromatic receptors due to reduced π-electron density .

Biological Activity

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(4-methylbenzyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H20ClN2O

- Molecular Weight : 318.82 g/mol

- IUPAC Name : this compound

The compound's activity is primarily attributed to its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes involved in cellular processes, potentially affecting pathways related to cancer and bacterial infections.

Enzyme Inhibition

This compound has shown potential as an inhibitor of DNA gyrase and topoisomerase, which are critical for bacterial DNA replication. This inhibition can lead to bactericidal effects, making it a candidate for antibiotic development.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting DNA replication enzymes. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation through enzyme inhibition. |

| Antioxidant | Exhibits properties that may protect cells from oxidative stress. |

Antibacterial Activity

A study conducted on various quinoline derivatives demonstrated that the compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 16–32 µg/mL, indicating effective antibacterial properties.

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Antioxidant Properties

Research published in Chemical & Pharmaceutical Bulletin highlighted the antioxidant capabilities of the compound, suggesting its role in scavenging free radicals and reducing oxidative stress markers in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.